molecular formula C8H9BF3KO B1390519 Potassium ((benzyloxy)methyl)trifluoroborate CAS No. 1027642-25-6

Potassium ((benzyloxy)methyl)trifluoroborate

Cat. No.: B1390519
CAS No.: 1027642-25-6
M. Wt: 228.06 g/mol
InChI Key: MVZQNVFTJPRHAF-UHFFFAOYSA-N
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Description

Potassium ((benzyloxy)methyl)trifluoroborate is an organoboron reagent characterized by a benzyloxymethyl group attached to a trifluoroborate core. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize protected secondary alcohols, leveraging its stability and stereospecific reactivity . The benzyl group plays a critical role in stabilizing palladium intermediates during coupling, preventing β-hydride elimination and enabling high yields .

Properties

IUPAC Name

potassium;trifluoro(phenylmethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQNVFTJPRHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670584
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-25-6
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1027642-25-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ((benzyloxy)methyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of benzyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoroborates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ((benzyloxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Suzuki-Miyaura Coupling

Potassium ((benzyloxy)methyl)trifluoroborate has been extensively utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl halides with organotrifluoroborates to form biaryl compounds. The compound has demonstrated good reactivity and functional group tolerance, allowing for the synthesis of a wide array of products with varying electronic properties .

Table 1: Summary of Suzuki-Miyaura Coupling Conditions Using this compound

CatalystSolventTemperatureYield (%)
PdCl2A taPhosToluene/H2O100 °C24–68
Pd(OAc)2DMSO80 °C50–85
Ni(cod)2DMF100 °C40–90

The yields vary based on the specific reaction conditions and substrates used, indicating the compound's versatility in different synthetic contexts .

Electrochemical Coupling

Recent studies have explored the use of this compound in electrochemical C(sp²)-C(sp³) cross-coupling reactions. The compound exhibited reasonable reactivity with yields reaching up to 47% when coupled with various electrophiles under electrochemical conditions. This method offers a sustainable approach to organic synthesis by reducing reliance on traditional catalysts .

Table 2: Performance of this compound in Electrochemical Reactions

ElectrophileYield (%)
β-Bromostyrene48
Methyl 3-bromopropiolate47
Aryl bromides63–92

The results indicate that both electron-rich and electron-deficient substrates can be effectively coupled using this organotrifluoroborate, showcasing its broad applicability .

Stability and Handling

One of the key advantages of this compound is its stability compared to traditional boron reagents. It remains stable under ambient conditions for extended periods, which is crucial for practical laboratory applications. Studies have shown that even when stored without special precautions, the compound does not decompose significantly over time .

Mechanism of Action

The mechanism by which potassium ((benzyloxy)methyl)trifluoroborate exerts its effects primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable source of nucleophilic boron, which can undergo transmetalation with palladium catalysts to form new carbon-carbon bonds. This process is facilitated by the stability and reactivity of the trifluoroborate moiety under various reaction conditions.

Comparison with Similar Compounds

Key Research Findings

Scalability : Synthesis of this compound is scalable (up to 5 mmol) without yield reduction .

Functional Group Tolerance : Benzyloxy groups tolerate strongly nucleophilic conditions, enabling diverse applications in heterocycle synthesis .

Biological Activity

Potassium ((benzyloxy)methyl)trifluoroborate, with the chemical formula C8_8H9_9BF3_3KO and CAS No. 1027642-25-6, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by its trifluoroborate moiety, which contributes to its reactivity and interaction with biological systems. The compound has a molecular weight of 228.06 g/mol and exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system activity .

The biological activity of this compound is primarily attributed to its role as a protease inhibitor. Research indicates that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding within the active sites of these enzymes, leading to their inactivation .

Antinociceptive Activity

A study investigating the antinociceptive properties of related trifluoroborate compounds found that they could induce pain relief without significant side effects. Specifically, this compound demonstrated efficacy in reducing pain responses in animal models without affecting motor performance or inducing lethality at tested doses (25, 50, and 100 mg/kg) .

Toxicological Profile

Toxicological assessments reveal that this compound exhibits a favorable safety profile. In acute toxicity studies, no significant alterations in liver or kidney function were observed in treated mice compared to controls. Parameters such as lipid peroxidation levels and enzyme activities remained unchanged, suggesting low toxicity at therapeutic doses .

In Vivo Studies

In vivo experiments have shown that this compound does not significantly alter vital biochemical markers associated with liver and kidney health. For instance:

  • Lipid Peroxidation : Levels remained consistent with control groups.
  • Enzyme Activities : No significant differences were noted in aspartate aminotransferase (AST), alanine aminotransferase (ALT), or glutathione S-transferase activities between treated and control groups .

Case Studies

  • Protease Inhibition : A study highlighted the effectiveness of organotrifluoroborates in inhibiting serine proteases, suggesting potential applications in therapeutic contexts where protease activity modulation is beneficial .
  • Antinociception : The antinociceptive effects observed in animal models indicate that this compound may have applications in pain management therapies without the typical side effects associated with opioid analgesics .

Summary Table of Biological Activities

Activity Observation Reference
Protease InhibitionNon-covalent inhibition of trypsin and α-chymotrypsin
Antinociceptive ActivityPain relief without motor impairment
Toxicity ProfileNo significant liver/kidney damage

Q & A

Q. What are the optimized synthetic routes for Potassium ((benzyloxy)methyl)trifluoroborate, and how can purity challenges be addressed?

this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with benzyloxide. Key optimizations include:

  • Using 3 equivalents of alkoxide to drive the reaction to completion .
  • Employing continuous Soxhlet extraction to isolate the product from inorganic byproducts (e.g., KBr), improving yields to >90% .
  • Scaling the precursor (potassium bromomethyltrifluoroborate) to 100 g batches for reproducibility .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The trifluoroborate group acts as a stable boron nucleophile , enabling coupling with aryl chlorides under palladium catalysis. Critical parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligands like SPhos or XPhos .
  • Solvent systems : THF/H₂O mixtures (10:1) with Cs₂CO₃ as a base .
  • Scope: Effective for aryl chlorides with electron-withdrawing groups, achieving yields of 70–95% .

Q. What analytical methods are recommended for characterizing this compound?

  • Multinuclear NMR :
  • ¹H NMR (DMSO-d₆ or acetone-d₆) confirms benzyloxy and methylene protons .
  • ¹⁹F NMR identifies trifluoroborate resonance at δ -135 to -131 ppm .
  • ¹¹B NMR shows a quartet (J = 37–40 Hz) for the BF₃ group .
    • HRMS : Validates molecular ion peaks (e.g., [M–K]⁻) with <2 ppm error .
    • Melting point analysis : Decomposition temperatures (e.g., 250°C) indicate thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in photoredox-mediated radical reactions?

Under visible-light catalysis, the trifluoroborate undergoes single-electron oxidation to generate electrophilic radicals, which add to alkenes or allyl trifluoroborates. Key findings include:

  • Radical addition selectivity : Anti-Markovnikov addition dominates due to steric and electronic effects .
  • Compatibility studies : Tolerates esters, ethers, and heterocycles, with yields of 50–80% .
  • Computational support: DFT studies highlight radical stability and transition-state geometries .

Q. How do steric and electronic effects of substituents influence cross-coupling efficiency?

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on aryl chlorides enhance oxidative addition to Pd⁰, improving yields .
  • Steric hindrance : Ortho-substituted aryl chlorides require bulkier ligands (e.g., XPhos) to prevent catalyst poisoning .
  • Contradictions: Meta-substituted trifluoroborates occasionally outperform para isomers in condensation reactions, suggesting conformational flexibility .

Q. What strategies resolve contradictions in reaction yields for structurally similar derivatives?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substrates .
  • Additive screening : NaOTf or crown ethers enhance ion pairing in SN2 reactions, reducing side products .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How does moisture sensitivity impact experimental design for this compound?

this compound is hygroscopic and hydrolyzes to release HF. Mitigation strategies include:

  • Storage : Under argon at 2–8°C, with desiccants like molecular sieves .
  • Handling : Use Schlenk lines for transfers and anhydrous solvents (e.g., THF over acetone) .
  • Safety : PPE (impervious gloves, safety goggles) and HF-neutralizing agents (e.g., Ca gluconate gel) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium ((benzyloxy)methyl)trifluoroborate
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